methyl 6-iodo-1H-indazole-4-carboxylate

Description

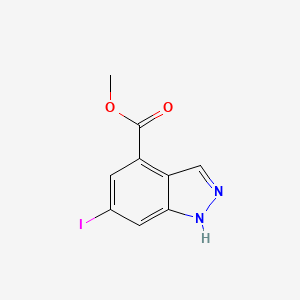

Methyl 6-iodo-1H-indazole-4-carboxylate is an indazole derivative featuring a bicyclic aromatic structure with nitrogen atoms at positions 1 and 2 of the indazole core. Key substituents include a methyl ester group at position 4 and an iodine atom at position 6 (Figure 1). The methyl ester group improves lipophilicity, facilitating membrane permeability in bioactive molecules.

Properties

IUPAC Name |

methyl 6-iodo-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMQLDJAAKYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646202 | |

| Record name | Methyl 6-iodo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-74-4 | |

| Record name | Methyl 6-iodo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodo-1H-indazole-4-carboxylate typically involves the iodination of a suitable indazole precursor. One common method includes the reaction of 6-iodoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 6-amino or 6-thio derivatives.

Oxidation: Formation of 6-oxo derivatives.

Reduction: Formation of 4-hydroxyindazole derivatives.

Scientific Research Applications

Methyl 6-iodo-1H-indazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-iodo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom and the carboxylate ester group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate : Features bromine and iodine at positions 6 and 3, respectively. The dual halogenation increases molecular weight (MW ≈ 349.98 g/mol) and may enable sequential cross-coupling reactions .

- Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) : Bromine at position 4 and ester at position 6. MW = 255.07 g/mol. Bromine’s smaller atomic radius compared to iodine reduces steric hindrance, favoring nucleophilic substitution .

Amino-Substituted Derivatives

- Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9): Similarity score 0.96 to the target compound. The amino group at position 6 enables electrophilic aromatic substitution or diazotization. MW = 191.19 g/mol; purity = 95% .

Methyl-Substituted Derivatives

Benzoimidazole Analogs

- Methyl 6-iodo-2-methyl-1H-benzo[d]imidazole-4-carboxylate (CAS 2597936-53-1) : A benzoimidazole core with iodine at position 6. MW = 316.1 g/mol. The altered nitrogen positions (1 and 3) reduce aromaticity compared to indazole, impacting electronic properties .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |

|---|---|---|---|---|---|

| Methyl 6-iodo-1H-indazole-4-carboxylate | Not Provided | C₉H₇IN₂O₂ | ~302.07 (estimated) | Iodo (C6), ester (C4) | N/A |

| Methyl 6-amino-1H-indazole-4-carboxylate | 885518-56-9 | C₉H₉N₃O₂ | 191.19 | Amino (C6), ester (C4) | 95 |

| Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8 | C₉H₇BrN₂O₂ | 255.07 | Bromo (C4), ester (C6) | N/A |

| Methyl 4-methyl-1H-indazole-6-carboxylate | 1263378-71-7 | C₁₀H₁₀N₂O₂ | 190.20 | Methyl (C4), ester (C6) | N/A |

| Methyl 6-iodo-2-methyl-benzo[d]imidazole-4-carboxylate | 2597936-53-1 | C₁₀H₉IN₂O₂ | 316.10 | Iodo (C6), methyl (C2) | N/A |

Biological Activity

Methyl 6-iodo-1H-indazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H8IN2O2 and a molar mass of 290.07 g/mol. The presence of an iodine atom in its structure is significant, as it influences both the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins and enzymes. The iodine atom and the carboxylate ester group are crucial for binding to these targets, modulating their activity. This modulation can lead to various biological effects, including:

- Antiviral activity : The compound has shown promise in inhibiting viral replication.

- Anticancer properties : It has been investigated for its ability to induce apoptosis in cancer cells.

- Antimicrobial effects : Research indicates potential efficacy against various microbial strains.

Anticancer Activity

In a study focusing on indazole derivatives, this compound was evaluated for its anticancer properties. The results indicated that the compound could significantly reduce cell proliferation markers such as Ki67 and matrix metalloproteinase 9 (MMP9) while increasing the expression of cleaved caspase-3, suggesting a mechanism of inducing apoptosis in cancer cells .

| Study Parameter | Observed Effect |

|---|---|

| Ki67 Expression | Decreased |

| MMP9 Expression | Decreased |

| Cleaved Caspase-3 | Increased |

Antiviral Activity

Research has also explored the antiviral potential of this compound. Preliminary findings suggest that this compound may inhibit specific viral pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated indazole derivatives, such as:

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| Methyl 6-bromo-1H-indazole-4-carboxylate | Bromine | Moderate anticancer activity |

| Methyl 6-chloro-1H-indazole-4-carboxylate | Chlorine | Limited antimicrobial effects |

| Methyl 6-fluoro-1H-indazole-4-carboxylate | Fluorine | Potential antiviral properties |

The unique presence of iodine in this compound enhances its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs.

Case Study: In Vivo Efficacy

A notable case study involved administering this compound to mice with induced tumors. The study reported modest reductions in tumor size and no significant adverse effects on vital organs, indicating a potentially acceptable safety profile for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.